Geranyl geranyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

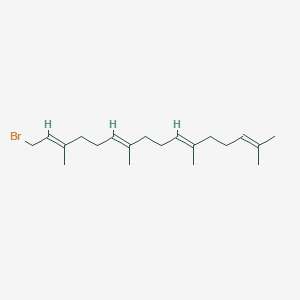

Geranyl geranyl bromide is an organic compound with the molecular formula C({10})H({17})Br. It is a brominated derivative of geraniol, a naturally occurring monoterpenoid. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Geranyl geranyl bromide can be synthesized through the bromination of geraniol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr(_{3})) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the geraniol molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Geranyl geranyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

Reduction Reactions: Reduction of this compound can yield geraniol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO({3})) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

Geranyl Phenyl Sulfone: Formed through reaction with benzenesulfinic acid.

Baicalein Derivatives: Synthesized using this compound as a precursor.

Aplicaciones Científicas De Investigación

Geranyl geranyl bromide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of geranyl geranyl bromide involves its role as a prenylating agent. Prenylation is a process where a prenyl group is added to a protein or other molecule, facilitating its interaction with cell membranes and other proteins. This modification is crucial for the proper functioning of various proteins involved in cell signaling and metabolism .

Comparación Con Compuestos Similares

Geranyl geranyl bromide can be compared with other similar compounds such as:

Farnesyl Bromide: Another brominated monoterpenoid with similar chemical properties but different biological activities.

Geranyl Chloride: A chlorinated derivative of geraniol, used in similar chemical reactions but with different reactivity.

Geranylgeranyl Pyrophosphate: A naturally occurring isoprenoid involved in protein prenylation, with a more complex structure and different biological roles.

Uniqueness: this compound is unique due to its specific reactivity and applications in both synthetic chemistry and biological research. Its ability to undergo various chemical transformations and its role in protein prenylation make it a valuable compound in multiple scientific disciplines.

Actividad Biológica

Geranyl geranyl bromide, a derivative of geraniol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

This compound is synthesized through the bromination of geraniol or geranyl compounds. The compound is known for its lipophilic nature, which allows it to interact effectively with biological membranes. Its structure is characterized by a long hydrophobic tail, which is essential for its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of geranyl compounds, including this compound. Research indicates that it exhibits significant activity against various Gram-positive bacteria:

| Compound | Concentration | Inhibition Zone (mm) |

|---|---|---|

| This compound | 0.5% | 12.5 |

| Geraniol | 1% | 15.0 |

| Control (No treatment) | - | 0 |

This table illustrates that geranyl compounds can serve as effective agents in treating infections caused by resistant bacterial strains .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vivo studies utilizing the carrageenan-induced paw edema model demonstrated that treatment with this compound significantly reduced inflammation markers:

- Dosage : 100 mg/kg, 200 mg/kg, and 400 mg/kg

- Effect on Paw Edema : Reduction observed in a dose-dependent manner

- Myeloperoxidase (MPO) Activity : Decreased levels indicating reduced neutrophil infiltration

These findings suggest that this compound may be beneficial in managing inflammatory conditions .

3. Cytotoxicity

The cytotoxic effects of this compound have also been explored, particularly in cancer research. Studies conducted on human myeloma RPMI-8226 cells showed varying degrees of cytotoxicity:

| Compound | Cytotoxicity (IC50 μg/mL) |

|---|---|

| This compound | 45 |

| Control (Untreated) | - |

The compound exhibited a notable cytotoxic effect, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various geranylated compounds against skin pathogens. Results indicated that formulations containing geranyl derivatives significantly inhibited bacterial growth and could be developed into topical treatments for skin infections .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments demonstrated that this compound inhibited the production of pro-inflammatory cytokines in a mouse model of arthritis. The compound's mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Propiedades

Fórmula molecular |

C20H33Br |

|---|---|

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

(2E,6E,10E)-1-bromo-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene |

InChI |

InChI=1S/C20H33Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |

Clave InChI |

ZVEPYMVWPAGTKY-QIRCYJPOSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.